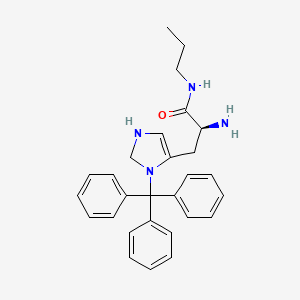
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- is a chemical compound with the molecular formula C₆H₉N₅ It is known for its unique structure, which includes a pyrazine ring, an acetonitrile group, and amino and imino functionalities
Vorbereitungsmethoden
The synthesis of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Chemischer Reaktionen
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their functional groups and reactivity.
Aminoacetonitriles: These compounds contain an acetonitrile group and an amino group, similar to 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-.
Imino derivatives: These compounds have an imino group and may exhibit similar reactivity and applications.
The uniqueness of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
35975-34-9 |
|---|---|
Molekularformel |
C6H9N5 |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(3-amino-5-imino-2,6-dihydropyrazin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N5/c7-1-2-11-3-5(8)10-6(9)4-11/h2-4H2,(H3,8,9,10) |
InChI-Schlüssel |
BCJYTQDLBKYFCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NC(=N)CN1CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)


![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)

